molecular formula C22H22F2N4O5 B2618018 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate CAS No. 1351633-24-3

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate

Cat. No.: B2618018
CAS No.: 1351633-24-3
M. Wt: 460.438
InChI Key: WYTORYQNYPRQIT-UHFFFAOYSA-N
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Description

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Scientific Research Applications

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. The piperidine ring contributes to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.

    Piperidine derivatives: Compounds such as piperidine-based pharmaceuticals have comparable structural features and pharmacological properties.

Uniqueness

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the difluorophenyl group, in particular, distinguishes it from other benzimidazole and piperidine derivatives.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O.C2H2O4/c21-15-4-3-5-16(22)19(15)24-20(27)25-10-8-14(9-11-25)12-26-13-23-17-6-1-2-7-18(17)26;3-1(4)2(5)6/h1-7,13-14H,8-12H2,(H,24,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTORYQNYPRQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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